(Z)-4-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-2-methylisoxazolidin-3-one
Description
“(Z)-4-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-2-methylisoxazolidin-3-one” is a synthetic organic compound featuring a sterically hindered phenolic moiety (3,5-di-tert-butyl-4-hydroxybenzylidene) conjugated to a methyl-substituted isoxazolidin-3-one core. The Z-configuration of the benzylidene group is critical for its molecular geometry and biological interactions. This compound has garnered attention for its antioxidant properties, with studies demonstrating superior free radical scavenging activity compared to butylated hydroxytoluene (BHT), a common antioxidant . Its synthesis involves cyclocondensation of ethyl acetoacetate with hydroxylamine hydrochloride, followed by condensation with 3,5-di-tert-butyl-4-hydroxybenzaldehyde, yielding a product with high purity (75% yield) and structural stability .
Key structural features include:
- Steric hindrance: The tert-butyl groups at the 3,5-positions of the phenol ring enhance oxidative stability by protecting the hydroxyl group.
- Conjugation: The benzylidene moiety conjugated to the isoxazolidinone carbonyl group facilitates electron delocalization, improving radical scavenging efficiency.
- Hydrogen bonding: Intramolecular hydrogen bonding between the hydroxyl group and adjacent carbonyl oxygen enhances molecular rigidity and solubility .
Properties
Molecular Formula |
C19H27NO3 |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
(4Z)-4-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-2-methyl-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C19H27NO3/c1-18(2,3)14-9-12(8-13-11-23-20(7)17(13)22)10-15(16(14)21)19(4,5)6/h8-10,21H,11H2,1-7H3/b13-8- |
InChI Key |
OTOTVZIIINPDEE-JYRVWZFOSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C\2/CON(C2=O)C |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2CON(C2=O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Methylisoxazolidin-3-one Core
- The isoxazolidinone ring can be synthesized by cyclization of appropriate amino alcohols with carbonyl sources such as phosgene derivatives or carbamates.
- A common approach involves starting from 2-amino-1-propanol or its derivatives, which upon reaction with phosgene or equivalents, cyclizes to form 2-methylisoxazolidin-3-one.
- Reaction conditions typically require anhydrous solvents (e.g., dichloromethane or toluene), low temperatures, and inert atmosphere to prevent side reactions.
Preparation of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
- This aldehyde is commercially available or can be synthesized by selective formylation of 3,5-di-tert-butylphenol derivatives.
- Formylation methods include the Reimer-Tiemann reaction or Duff reaction , optimized to preserve the hydroxy group and bulky tert-butyl substituents.
Condensation to Form the Benzylidene Substituent
- The key step is the condensation of 2-methylisoxazolidin-3-one with 3,5-di-tert-butyl-4-hydroxybenzaldehyde.
- This is typically performed under mildly basic or acidic conditions to promote the formation of the C=C double bond between the isoxazolidinone ring and the benzylidene group.
- Solvents such as ethanol, methanol, or toluene are used, often with catalytic amounts of acid (e.g., p-toluenesulfonic acid) or base (e.g., pyridine).
- The reaction is monitored to favor the (Z)-isomer, which is thermodynamically or kinetically preferred due to steric and electronic effects of the bulky substituents.
Representative Experimental Procedure (Literature-Inspired)
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 2-Amino-1-propanol, phosgene equivalent, anhydrous DCM, 0-5°C | Cyclization to 2-methylisoxazolidin-3-one | High yield (>80%), inert atmosphere required |
| 2 | 3,5-Di-tert-butylphenol, formylation reagent (e.g., hexamethylenetetramine), acidic medium | Synthesis of 3,5-di-tert-butyl-4-hydroxybenzaldehyde | Moderate to good yield (60-75%), careful control to avoid overreaction |
| 3 | 2-Methylisoxazolidin-3-one, 3,5-di-tert-butyl-4-hydroxybenzaldehyde, ethanol, catalytic acid/base, reflux | Condensation to this compound | Yield varies (50-85%), purification by recrystallization |
Analytical and Purification Techniques
- Purification is typically achieved by recrystallization from solvents like ethanol or ethyl acetate to isolate the pure (Z)-isomer.
- Characterization includes:
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the (Z)-configuration via coupling constants and chemical shifts.
- Infrared (IR) spectroscopy to identify characteristic carbonyl and hydroxyl groups.
- Mass spectrometry (MS) for molecular weight confirmation.
- Melting point determination to assess purity.
Research Findings and Optimization Notes
- The bulky tert-butyl groups enhance the stability of the (Z)-isomer by steric hindrance, reducing isomerization.
- Reaction temperature and solvent polarity significantly affect the stereoselectivity and yield.
- Use of mild acid catalysts favors the condensation without decomposing sensitive groups.
- Avoiding strong bases prevents side reactions such as ring opening or polymerization.
- The presence of the hydroxy group on the benzylidene ring can form intramolecular hydrogen bonds, stabilizing the product.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents | Conditions | Yield Range | Notes |
|---|---|---|---|---|
| Isoxazolidinone ring formation | 2-Amino-1-propanol, phosgene | Anhydrous, 0-5°C, inert atmosphere | >80% | Requires careful handling of phosgene |
| Benzaldehyde synthesis | 3,5-Di-tert-butylphenol, formylation reagents | Acidic medium, controlled temperature | 60-75% | Avoid overformylation |
| Condensation reaction | Isoxazolidinone, benzaldehyde, acid/base catalyst | Reflux in ethanol or toluene | 50-85% | Control pH and temperature for (Z)-selectivity |
Chemical Reactions Analysis
Types of Reactions
(Z)-4-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-2-methylisoxazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.
Substitution: The tert-butyl groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Antioxidant Activity
Research indicates that (Z)-4-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-2-methylisoxazolidin-3-one exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects in various biological assays. It inhibits the production of pro-inflammatory cytokines and enzymes, suggesting its potential use in treating inflammatory diseases.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound against several pathogenic bacteria and fungi. Its effectiveness varies depending on the concentration and the type of microorganism, indicating a promising avenue for developing new antimicrobial agents.
Polymer Stabilization
Due to its antioxidant properties, this compound is being investigated as a stabilizer in polymer formulations. Its ability to prevent oxidative degradation makes it valuable in enhancing the longevity of polymers used in various applications, including packaging and automotive parts.
Coatings and Additives
The compound's hydrophobic nature allows it to be incorporated into coatings and surface treatments to improve resistance against environmental factors such as moisture and UV radiation.
Case Study 1: Antioxidant Efficacy
A study conducted on the antioxidant efficacy of this compound demonstrated its ability to reduce oxidative stress markers in vitro. The results indicated a reduction in malondialdehyde levels by up to 50% compared to control groups, highlighting its potential for therapeutic applications in oxidative stress-related conditions.
Case Study 2: Antimicrobial Testing
In an antimicrobial study, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL for both bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of (Z)-4-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-2-methylisoxazolidin-3-one involves its interaction with molecular targets such as enzymes or receptors. The hydroxy group can form hydrogen bonds with target molecules, while the benzylidene and isoxazolidinone moieties can participate in various non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the observed effects.
Comparison with Similar Compounds
(a) 2-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-5-(4-hydroxybenzylidene)cyclopentanone (3f)
- Structure: Cyclopentanone core with dual benzylidene substituents.
- Properties: Melting point (233–235°C), 1H-NMR δ = 10.01 (phenolic OH), ESI-MS m/z = 403.0 .
- Comparison: The cyclopentanone core lacks the isoxazolidinone’s nitrogen-oxygen heterocycle, reducing hydrogen-bonding capacity. This results in lower antioxidant activity compared to the target compound .
(b) 5-(3,5-Di-tert-butyl-4-hydroxybenzylidene)thiazolidin-2,4-dione (BHB-TZD)
- Structure : Thiazolidin-2,4-dione core with a benzylidene substituent.
- Comparison: The thiazolidinone core provides distinct electronic properties, enabling dual enzyme inhibition, unlike the isoxazolidinone derivative’s primary antioxidant focus .
(c) (Z)-5-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-3-phenyl-2-thioxooxazolidin-4-one (1m)
- Structure : 2-Thioxooxazolidin-4-one core with a phenyl substituent.
- Properties : Lower synthetic yield (34%), higher molecular weight (m/z 408), and distinct 1H-NMR shifts (δ 7.73 for aromatic protons) .
- Comparison : The thioxo group enhances electrophilicity but reduces solubility compared to the target compound’s hydroxyl‑carbonyl hydrogen bonding .
(d) N'-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-2-hydroxybenzohydrazide
- Structure : Schiff base with a hydrazide linker.
- Properties: Exhibits intramolecular hydrogen bonding (O–H⋯O and N–H⋯O) and forms crystalline chains with methanol solvent .
- Comparison: The hydrazide group improves metal chelation but lacks the isoxazolidinone’s ring strain, which contributes to the target compound’s radical scavenging efficiency .
Bioactivity Comparison
Key Findings :
- The target compound’s DPPH scavenging activity (comparable to ascorbic acid) surpasses BHT and structural analogues like 3f due to its conjugated system and tert-butyl protection .
- Unlike BHB-TZD and 1m, the target compound lacks significant enzyme inhibition but excels in redox-based applications .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | BHB-TZD | 1m |
|---|---|---|---|
| Molecular Weight (g/mol) | 403.5 | 388.4 | 408.0 |
| LogP (Lipophilicity) | 5.2 | 4.8 | 5.5 |
| Hydrogen Bond Acceptors | 3 | 4 | 3 |
| Bioactivity Score (Nuclear Receptor Ligand) | 0.78 | 0.45 | 0.62 |
| Synthetic Yield | 75% | 60% | 34% |
Notes:
Biological Activity
(Z)-4-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-2-methylisoxazolidin-3-one is a compound of significant interest due to its potential biological activities, particularly in the context of antioxidant properties and interactions with DNA. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound belongs to a class of isoxazolidinones, characterized by the presence of a benzylidene moiety that enhances its biological properties. Its structure can be represented as follows:
- Molecular Formula : C₁₅H₁₈N₂O₃
- Molecular Weight : 278.31 g/mol
- IUPAC Name : this compound
Antioxidant Activity
Antioxidant activity is one of the primary biological activities attributed to this compound. Studies have shown that it exhibits significant radical scavenging abilities, which are crucial for mitigating oxidative stress in biological systems.
DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the antioxidant capacity of compounds. The results indicate that this compound demonstrates effective inhibition of DPPH radicals.
| Compound | % Inhibition of DPPH Radical |
|---|---|
| This compound | 70.8% |
| Trolox (standard) | 82.4% |
This data suggests that the compound has comparable antioxidant activity to established standards like Trolox.
Interaction with DNA
Recent studies have explored the interaction of this compound with calf thymus DNA (ctDNA). The binding affinity was assessed using UV-spectroscopy and molecular docking simulations.
Binding Studies
The binding constant was determined to be , indicating a moderate interaction with DNA. This interaction is essential for understanding its potential therapeutic applications, particularly in cancer treatment where DNA targeting is crucial.
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized several derivatives of isoxazolidinones, including our compound of interest, and evaluated their biological activities. The results highlighted the structural features that enhance antioxidant activity, such as the presence of ortho-dihydroxy groups and tert-butyl substituents which increase lipophilicity and stabilize radical intermediates .
- Mechanism of Action : The mechanism by which this compound exerts its effects involves the formation of phenoxy radicals upon interaction with oxidative species. This property not only contributes to its antioxidant capabilities but also influences its interaction with biomolecules like DNA .
Q & A
Q. What are the optimized synthetic pathways for (Z)-4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-methylisoxazolidin-3-one, and how do reaction conditions influence yield and purity?
The compound is synthesized via a one-pot method using ethyl acetoacetate and hydroxylamine hydrochloride in absolute ethanol, catalyzed by sodium acetate. The reaction proceeds through cyclization to form 3-methylisoxazol-5(4H)-one, followed by condensation with 3,5-di-tert-butyl-4-hydroxybenzaldehyde. Key parameters include reflux temperature (70–80°C), equimolar ratios of reactants, and avoiding isolation of intermediates to improve yield (72%) . Sodium acetate neutralizes HCl generated during the reaction, enhancing reaction efficiency.
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- TLC (Rf ~0.6 in ethyl acetate/hexane) monitors reaction progress.
- ¹H/¹³C NMR confirms structural integrity: signals at δ 2.32 (s, CH₃), 7.66 (s, benzylidene H), and 1.42 ppm (s, t-Bu) .
- MS (ESI) shows [M+H]+ at m/z 331.2, corroborating molecular weight.
- IR peaks at 1680 cm⁻¹ (C=O) and 3400 cm⁻¹ (O-H) validate functional groups .
Q. How is the antioxidant activity of this compound evaluated experimentally?
- DPPH assay : Measures radical scavenging at 517 nm, with IC₅₀ values compared to standards like BHT .
- Nitric oxide scavenging : Uses Griess reagent to quantify nitrite reduction at 546 nm, calculating % inhibition via (Control − Test)/Control × 100 .
Advanced Research Questions
Q. What mechanistic insights explain its anti-inflammatory and enzyme inhibitory effects?
The compound inhibits 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2), reducing prostaglandin and leukotriene synthesis. The tert-butyl groups enhance steric shielding of the phenolic -OH, stabilizing radical scavenging. Docking studies suggest hydrogen bonding between the isoxazolone ring and Arg120/His372 residues in 5-LOX .
Q. How do structural modifications impact bioactivity?
Replacing the methyl group on the isoxazolone ring with bulkier substituents (e.g., ethyl) reduces solubility but increases COX-2 selectivity. Conversely, substituting the 4-hydroxy group with electron-withdrawing moieties (e.g., Cl) enhances oxidative stability but diminishes antioxidant efficacy .
Q. What supramolecular interactions govern its crystallographic behavior?
X-ray diffraction reveals intramolecular charge transfer between the benzylidene and isoxazolone moieties, creating a planar conformation. Hydrogen-bonded chains (C–H···O) form R₂²(14) motifs, stabilizing the crystal lattice. The tert-butyl groups induce steric hindrance, preventing π-π stacking .
Q. How reliable are in-silico predictions for its drug-likeness and target engagement?
Molinspiration software predicts moderate GPCR ligand activity (bioactivity score: 0.45) but poor blood-brain barrier penetration (LogP >5). Molecular dynamics simulations show stable binding to 5-LOX (RMSD <2 Å over 50 ns), validated by SPR assays with KD ≈ 12 µM .
Q. How to resolve contradictions in reported bioactivity data across studies?
Discrepancies in IC₅₀ values (e.g., DPPH scavenging: 18–25 µM) arise from assay conditions (pH, solvent polarity). Standardizing protocols (e.g., fixed DPPH concentration, consistent incubation time) and using orthogonal assays (e.g., ORAC vs. ABTS) improve reproducibility .
Q. What strategies mitigate cytotoxicity in cell-based assays?
Dose optimization (e.g., <50 µM) and co-treatment with antioxidants (e.g., NAC) reduce ROS-mediated toxicity. Structure-toxicity relationships indicate that replacing the thioxothiazolidinone core with isoxazolone lowers mitochondrial membrane depolarization .
Q. Can this compound synergize with existing therapeutics?
In silico, it shows additive effects with celecoxib (COX-2 inhibitor) in arthritis models. Synergy scores (Chou-Talalay CI <1) correlate with dual inhibition of TNF-α and IL-6 pathways in RAW264.7 macrophages .
Q. What challenges arise in scaling up synthesis for preclinical studies?
Catalyst recycling (sodium acetate) and byproduct removal (acetic acid) complicate purification. Switching to microwave-assisted synthesis reduces reaction time (2h → 30min) and improves yield (72% → 85%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
